N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that features a unique structure combining an adamantane moiety with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethanamine, which is then reacted with 2,5-diethoxybenzenesulfonyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This dual functionality allows the compound to modulate various biochemical pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
- N-[2-(adamantan-1-yl)ethyl]-2,5-dihydroxybenzene-1-sulfonamide
- N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide is unique due to the presence of ethoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4S/c1-3-26-19-5-6-20(27-4-2)21(12-19)28(24,25)23-8-7-22-13-16-9-17(14-22)11-18(10-16)15-22/h5-6,12,16-18,23H,3-4,7-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJNBQACRFAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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